

The Solubility of Calcium Hydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium hydride*

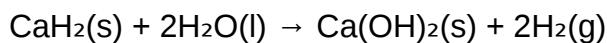
Cat. No.: *B1178222*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium hydride (CaH_2) is a salt-like, saline hydride widely utilized in synthetic chemistry as a powerful desiccant for the rigorous drying of aprotic organic solvents. A comprehensive review of available chemical literature and empirical data reveals a consistent and critical characteristic of **calcium hydride**: it is practically insoluble in all common, inert organic solvents with which it does not vigorously react.^{[1][2][3][4]} This inherent insolubility is a direct consequence of its high lattice energy and ionic structure. While this property precludes the creation of a quantitative solubility table, it is fundamental to its application as a solid-phase drying agent. This guide provides an in-depth exploration of the nature of **calcium hydride**'s interaction with organic solvents, its reactivity, and detailed protocols for its effective use in laboratory and process chemistry.


The Nature of Calcium Hydride and Its Insolubility

Calcium hydride consists of calcium cations (Ca^{2+}) and hydride anions (H^-) held together in a crystalline lattice.^[5] The strong electrostatic forces within this salt-like structure result in a high lattice energy that common organic solvents, regardless of their polarity, cannot overcome to achieve dissolution. Therefore, solvents such as ethers (diethyl ether, tetrahydrofuran), hydrocarbons (hexane, toluene), and chlorinated solvents are incapable of dissolving **calcium hydride** to any significant extent.^{[2][3]}

This contrasts with other hydride reagents like lithium aluminum hydride (LiAlH_4), which exhibits some solubility in ethereal solvents.^{[4][6]} The insolubility of CaH_2 means that its drying action occurs at the solid-liquid interface, which can result in a slower drying process compared to soluble desiccants.^{[3][4]}

Reactivity with Solvents

While insoluble, **calcium hydride** is highly reactive with protic solvents such as water, alcohols, and carboxylic acids.^{[1][7]} The reaction with water is vigorous and produces calcium hydroxide and hydrogen gas:

This reaction is the basis for its use as a desiccant. The solid calcium hydroxide byproduct is also insoluble and can be easily separated from the dried solvent by decantation or distillation.^[6] Similarly, it reacts with alcohols to form the corresponding calcium alkoxide and hydrogen gas.^[8]

It is crucial to note that **calcium hydride** is incompatible with certain solvents and can react explosively with chlorocarbons.^[4]

Calcium Hydride as a Desiccant

The primary application of **calcium hydride** in the context of organic solvents is as a drying agent.^{[1][6]} It is particularly well-suited for drying basic solvents like amines and pyridine.^{[3][4]} It is also frequently used as a pre-drying agent to remove the bulk of water from a solvent before employing a more reactive desiccant like sodium-benzophenone ketyl for final drying.^[9]

Advantages:

- High reactivity with water: Efficiently removes water from solvents.
- Formation of gaseous and solid byproducts: The hydrogen gas evolved escapes the system, and the solid calcium hydroxide is easily separated.^[3]
- Safer than some alternatives: Generally considered safer to handle than alkali metals like sodium.^[3]

Limitations:

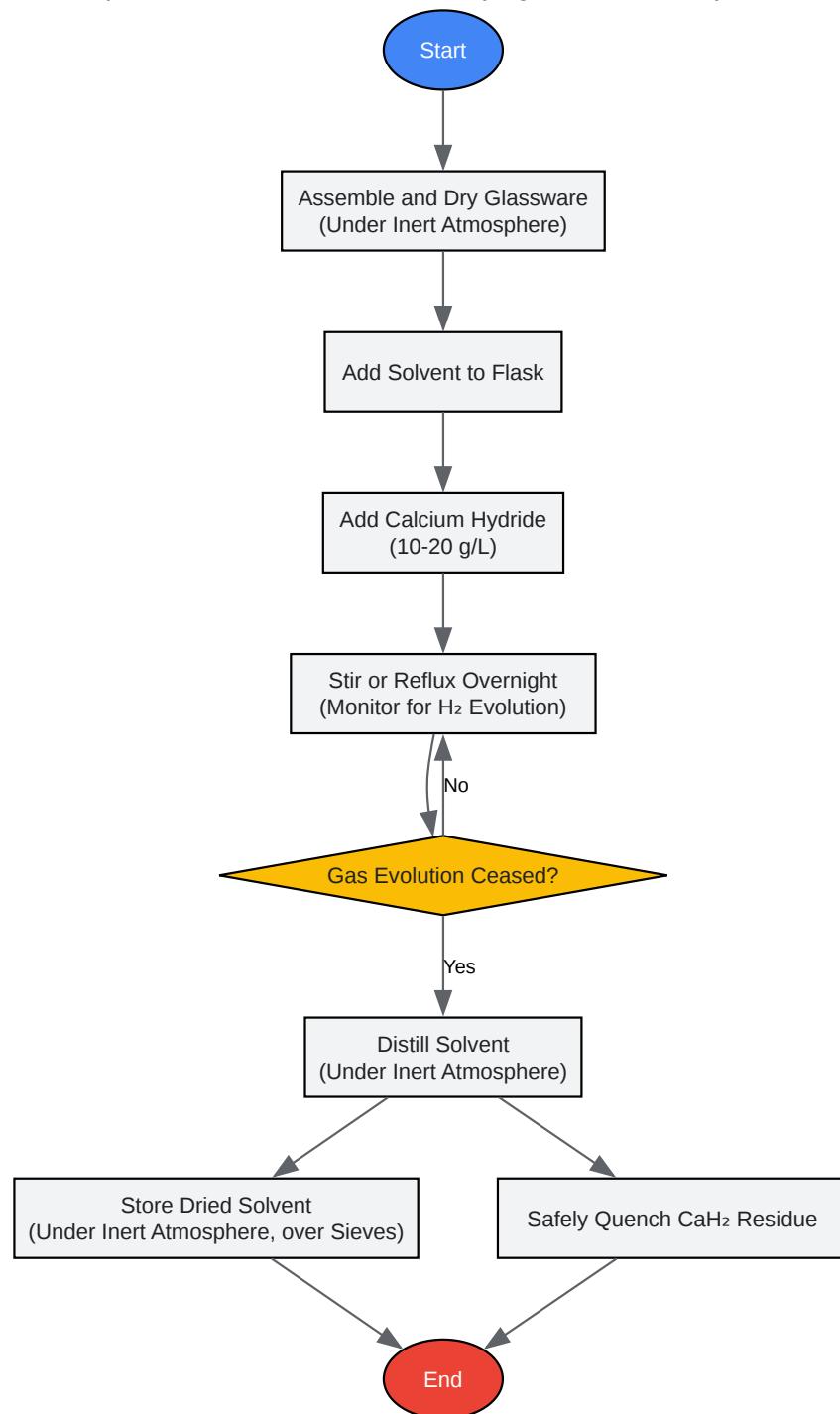
- Slow reaction rate: Due to its insolubility, the drying process can be slow.[3][4]
- Visual confirmation of quality: It can be difficult to visually distinguish between fresh CaH_2 and the spent $\text{Ca}(\text{OH})_2$, making it hard to assess the quality of a sample.[3][4]
- Not suitable for all solvents: It should not be used with protic or reactive solvents.

Experimental Protocol: Drying an Aprotic Solvent with Calcium Hydride

This protocol outlines the general procedure for drying a solvent like tetrahydrofuran (THF) or toluene using **calcium hydride** followed by distillation. This must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Materials:

- Solvent to be dried (e.g., reagent-grade THF)
- **Calcium hydride** powder or granules
- Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
- Heating mantle
- Inert gas source (N_2 or Ar) with a bubbler
- Schlenk line or similar inert atmosphere setup


Procedure:

- Apparatus Setup: Assemble the distillation apparatus and ensure all glassware is oven-dried and cooled under a stream of inert gas.
- Solvent Pre-treatment (Optional but Recommended): For solvents with significant water content, pre-drying with a less reactive agent like anhydrous magnesium sulfate can reduce the amount of **calcium hydride** required.

- **Addition of Calcium Hydride:** Place the solvent to be dried into the round-bottom flask. Under a positive pressure of inert gas, cautiously add **calcium hydride**. A typical loading is 10-20 grams per liter of solvent.[4]
- **Stirring/Refluxing:** Stir the solvent over the **calcium hydride** at room temperature overnight. For more efficient drying, the solvent can be heated to reflux. The evolution of hydrogen gas (bubbling) indicates that water is being consumed. The drying process is complete when gas evolution ceases.[4]
- **Distillation:** Once the solvent is dry (no further gas evolution), distill it under a slow stream of inert gas. Collect the distillate in the receiving flask, which should also be under an inert atmosphere.
- **Storage:** The freshly dried solvent should be used immediately or stored over activated molecular sieves in a sealed container under an inert atmosphere.
- **Quenching:** Unused **calcium hydride** must be quenched safely. This is achieved by slowly adding a less reactive alcohol like isopropanol to the residue, followed by a more reactive one like ethanol or methanol, and finally, water. This process should be done in a fume hood and may require cooling.[4]

Logical Workflow for Solvent Drying with Calcium Hydride

Experimental Workflow: Solvent Drying with Calcium Hydride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium hydride - Sciencemadness Wiki [sciemadness.org]
- 2. Calcium hydride | CaH₂ | CID 3033859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcium hydride - Wikipedia [en.wikipedia.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. s2.smu.edu [s2.smu.edu]
- 7. researchgate.net [researchgate.net]
- 8. nanotrun.com [nanotrun.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [The Solubility of Calcium Hydride in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1178222#solubility-of-calcium-hydride-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com